(E)-1-{3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Overview
Description
(E)-1-{3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a triazole ring and a phenyl group substituted with a methoxyethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-METHYLPHENOXYETHANOL: This intermediate is synthesized by reacting 4-methylphenol with ethylene oxide under basic conditions.
Formation of 3-[2-(4-METHYLPHENOXY)ETHOXY]BENZALDEHYDE: This step involves the reaction of 4-METHYLPHENOXYETHANOL with 3-bromobenzaldehyde in the presence of a base.
Synthesis of this compound: The final step involves the condensation of 3-[2-(4-METHYLPHENOXY)ETHOXY]BENZALDEHYDE with 4H-1,2,4-TRIAZOLE in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-1-{3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-{3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-{3-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-{3-[2-(4-ETHYLPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-{3-[2-(4-CHLOROPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Uniqueness
(E)-1-{3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the presence of the 4-methylphenoxy group, which can influence its binding affinity and specificity towards molecular targets. This structural feature may enhance its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
(E)-1-[3-[2-(4-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-15-5-7-17(8-6-15)23-9-10-24-18-4-2-3-16(11-18)12-21-22-13-19-20-14-22/h2-8,11-14H,9-10H2,1H3/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZXWNFPRJKPDP-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)/C=N/N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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